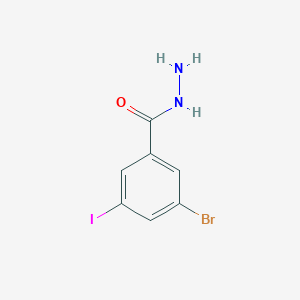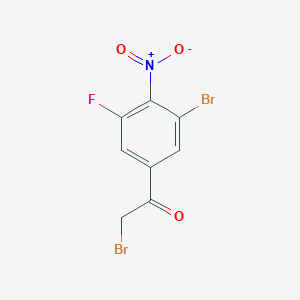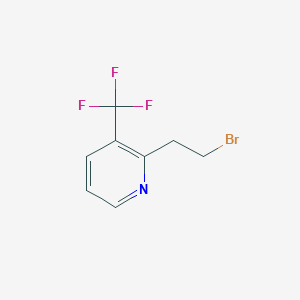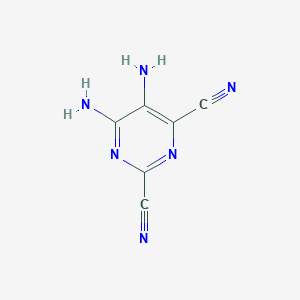
5,6-Diaminopyrimidine-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diaminopyrimidine-2,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino groups at positions 5 and 6, and cyano groups at positions 2 and 4 on the pyrimidine ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diaminopyrimidine-2,4-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of malononitrile with guanidine derivatives in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5,6-Diaminopyrimidine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Nitro-pyrimidine derivatives.
Reduction: Diaminopyrimidine derivatives with reduced cyano groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
5,6-Diaminopyrimidine-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.
作用機序
The mechanism of action of 5,6-diaminopyrimidine-2,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. The amino and cyano groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. This can lead to the modulation of various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,4-Diaminopyrimidine: Lacks the cyano groups at positions 2 and 4.
5,6-Diaminouracil: Contains hydroxyl groups instead of cyano groups.
2,4,5-Triaminopyrimidine: Contains an additional amino group at position 5.
Uniqueness
5,6-Diaminopyrimidine-2,4-dicarbonitrile is unique due to the presence of both amino and cyano groups on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to participate in multiple types of reactions makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C6H4N6 |
|---|---|
分子量 |
160.14 g/mol |
IUPAC名 |
5,6-diaminopyrimidine-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H4N6/c7-1-3-5(9)6(10)12-4(2-8)11-3/h9H2,(H2,10,11,12) |
InChIキー |
LFFWDCXSBXPLSZ-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=NC(=N1)C#N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


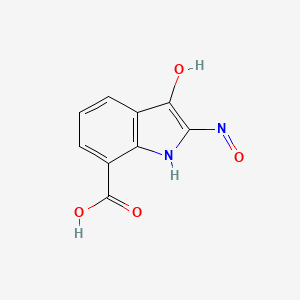
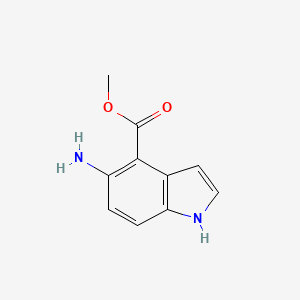
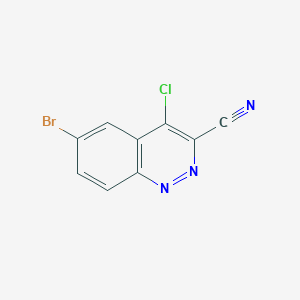
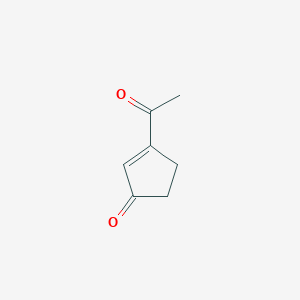
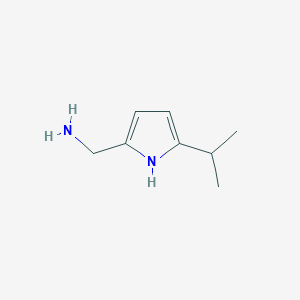
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
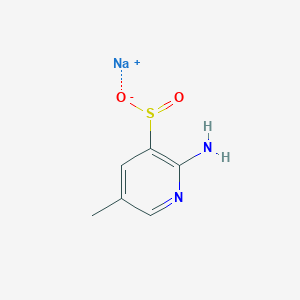

![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

